![molecular formula C19H20Cl2N4O2S B2648454 3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421493-54-0](/img/structure/B2648454.png)
3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C19H20Cl2N4O2S and its molecular weight is 439.36. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CNS Activity and Sedative/Hypnotic Effects
3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one belongs to a class of compounds with noted effects on the central nervous system (CNS). Similar compounds, such as hydroxyzine, demonstrate a calming effect in individuals without impairing mental acuity, primarily through suppression of activity in key regions of the CNS rather than cortical depression (Johnson, 1982).
Dopamine Receptor Blockade and Extrapyramidal Syndromes
Piperazine phenothiazines, akin to the chemical structure of the compound , are known to block dopamine receptors in the CNS. This blockade can lead to various extrapyramidal syndromes, a set of movement disorders resulting from the dysfunction of the extrapyramidal system. This phenomenon is particularly evident in compounds like prochlorperazine, which, while primarily used as an anti-emetic, has been documented to cause motor dysfunction and other extrapyramidal symptoms (Reecer, Clinchot, & Tipton, 1993).
Interaction with Serotonin Receptors and Subjective Effects
Similar structural compounds, notably TFMPP, have been observed to interact with serotonin receptors, leading to subjective effects such as increased tension, anxiety, and confusion, alongside amphetamine-like stimulant effects. These effects hint at the complex interaction these compounds have with neurotransmitter systems, potentially mirroring the actions of common amphetamine-type stimulants and drugs that influence serotonin release, binding, and reuptake (Jan et al., 2010).
Serotonergic Effects and Psychoactive Substance Comparison
The subjective effects of piperazine derivatives, including mood alterations and cognitive effects, have been compared to well-known psychoactive substances like MDMA. These observations are based on studies focusing on compounds like BZP and TFMPP, which, when combined, produce effects reminiscent of MDMA, highlighting the serotonergic and stimulant-like properties of these substances (Lin, Jan, Kydd, & Russell, 2011).
Propiedades
IUPAC Name |
3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2S/c1-12-9-22-19-25(17(12)26)10-13(11-28-19)18(27)24-6-4-23(5-7-24)14-2-3-15(20)16(21)8-14/h2-3,8-9,13H,4-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGKLNBDLNSMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.